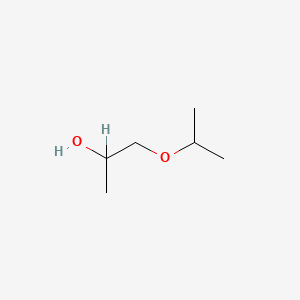

1-Isopropoxy-2-propanol

説明

1-Isopropoxy-2-propanol (CAS 3944-36-3), also known as propylene glycol monoisopropyl ether (α-isomer), is a glycol ether with the molecular formula C₆H₁₄O₂ and a molecular weight of 118.174 g/mol . It is synthesized via the hydrogenolysis of 1,2-propanediol (1,2-PD) derivatives, such as trimethylenediol (TMD), yielding two structural isomers: this compound (α-isomer) and 2-isopropoxy-1-propanol (β-isomer) . Regioselectivity for the α-isomer ranges from 82% to 91%, depending on the catalyst system (e.g., LiAlH₄-AlCl₃ or bifunctional catalysts) . Its physical properties include a density of 0.879 g/cm³ and a refractive index of 1.407 .

This compound is notable for its applications in bio-based solvents and gasoline additives due to its renewable synthesis pathways from glycerol-derived 1,2-PD and acetone . Additionally, it has been identified in studies evaluating biofilm inhibition in Aeromonas hydrophila .

特性

IUPAC Name |

1-propan-2-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(2)8-4-6(3)7/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJYKBGDDJSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863297 | |

| Record name | 1-Isopropoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3944-36-3 | |

| Record name | 1-Isopropoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3944-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isopropoxy-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003944363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-(1-methylethoxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isopropoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ISOPROPOXY-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J5453324A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Alkaline Catalysis

Alkaline catalysts, especially sodium hydroxide, are commonly used to facilitate the ring-opening of propylene oxide by alcohols. The catalyst concentration is typically low (e.g., 0.02 wt.% NaOH) to balance activity and minimize side reactions.

- Temperature: High temperatures around 140°C have been reported to enhance conversion.

- Pressure: Elevated pressures (~15 atm) help maintain the reactants in the liquid phase and increase reaction rates.

- Molar ratio: A molar excess of alcohol to propylene oxide (e.g., 5:1 to 10:1) is often used to drive the reaction toward the desired product and suppress oligomer formation.

Influence of Additives

Research indicates that adding small amounts of 2-alkoxy-propanol-1 (e.g., 2-isopropoxy-1-propanol) to the reaction mixture can significantly improve selectivity toward this compound by suppressing isomer and oligomer formation.

- Optimal additive concentration: 0.5–3.0 wt.% of 2-alkoxy-propanol-1.

- Effect: Increases selectivity to 86–94 mol % for the target compound.

Representative Experimental Data

The following table summarizes typical reaction parameters and outcomes based on patent and literature data for the preparation of 1-alkoxy-2-propanols, which are applicable to this compound synthesis.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Propylene oxide : isopropanol molar ratio | 1:5 to 1:10 | Excess alcohol to suppress by-products |

| Catalyst | Sodium hydroxide (NaOH) | ~0.02 wt.% |

| Temperature | 120–140 °C | Higher temps increase conversion |

| Pressure | ~15 atm | Maintains liquid phase, improves kinetics |

| Additive (2-isopropoxy-1-propanol) | 0.5–3.0 wt.% | Enhances selectivity |

| Selectivity to this compound | 86–94 mol % | Depends on conditions and additives |

| By-products | 2-isopropoxy-1-propanol, oligomers | Minimized by additives and excess alcohol |

Detailed Mechanistic Insights

The reaction mechanism proceeds via nucleophilic attack of the alcohol oxygen on the less hindered carbon of the epoxide ring, resulting in ring opening and formation of the ether-alcohol. The presence of alkaline catalyst deprotonates the alcohol, increasing its nucleophilicity.

- Side reactions: Without careful control, the reaction can produce positional isomers (e.g., 2-isopropoxy-1-propanol) and oligomeric ethers such as di- and tripropylene glycol monoalkyl ethers.

- Additive role: The added 2-alkoxy-propanol-1 acts as a reaction modifier, possibly by influencing the equilibrium or stabilizing intermediates, thus reducing isomerization and oligomerization.

Alternative Catalytic Approaches

Although alkaline catalysis is standard, other catalytic systems have been explored in related epoxide ring-opening reactions (e.g., for 1-methoxy-2-propanol synthesis). These include:

- Chiral metal-salen complexes: Used for asymmetric ring opening, though more relevant for enantiomerically pure products.

- Heterogeneous catalysts: Immobilized catalysts on solid supports for improved separation and reuse.

- Solvent effects: Reactions may be performed neat or in solvents such as ethers, ketones, or hydrocarbons, but neat conditions (alcohol and propylene oxide only) are preferred for simplicity and yield.

Summary Table of Preparation Methods

生物活性

1-Isopropoxy-2-propanol, also known as this compound or isopropyl propanol, is a chemical compound with the formula C6H14O2. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and toxicology. This article explores the biological activity of this compound, highlighting relevant studies, case reports, and toxicological data.

This compound is characterized by its molecular structure, which includes an isopropyl group attached to a propanol backbone. The compound is often utilized in laboratory settings for its solvent properties and as an intermediate in organic synthesis.

General Toxicity

The toxicological properties of this compound have been studied extensively. According to research findings, exposure to isopropanol can lead to various adverse health effects. For instance, a study indicated that chronic exposure to isopropanol resulted in renal tubular proteinosis and tubular dilation in animal models, although these effects were generally mild .

Case Studies

A notable case study involved a 67-year-old woman who experienced unintentional isopropanol poisoning due to transdermal absorption. Despite her denial of oral ingestion, she had applied large quantities of rubbing alcohol (which contains isopropanol) as a home remedy. The patient presented with acute encephalopathy and severe hypoglycemia, highlighting the potential for significant toxicity through skin absorption .

Genotoxicity

Genotoxicity assays for related compounds have generally returned negative results. For example, studies on isopropanol indicated no mutagenic effects in various assays, suggesting that this compound may similarly lack genotoxic potential .

Research Findings and Data Tables

Below is a summary of significant findings regarding the biological activity of this compound:

科学的研究の応用

Industrial Applications

1-Isopropoxy-2-propanol finds extensive use in several industrial applications:

- Solvent in Chemical Reactions : Due to its ability to dissolve various organic compounds, it is often employed as a solvent in chemical synthesis and formulation processes.

- Intermediate in Synthesis : It serves as an intermediate in the production of other chemicals, including pharmaceuticals and agrochemicals.

- Cleaning Agent : Its solvent properties make it effective in cleaning formulations for electronic components and precision instruments.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for:

- Formulation of Medications : It is used as a solvent for active pharmaceutical ingredients (APIs) in liquid formulations.

- Transdermal Delivery Systems : Research indicates its potential in enhancing the skin permeability of certain drugs, making it useful in transdermal patches and topical formulations.

Case Study: Transdermal Absorption

A notable case study highlighted the unintentional toxicity resulting from transdermal absorption of isopropanol derivatives. A patient applying large doses of isopropanol for cramps developed symptoms of toxicity due to excessive skin absorption, emphasizing the need for caution when using such compounds topically .

Toxicological Studies

Research on the toxicological profile of this compound indicates that while it has low acute toxicity, prolonged exposure can lead to adverse effects. Studies have evaluated its impact on reproductive health, genotoxicity, and potential carcinogenicity.

Toxicity Findings

- Acute Toxicity : Generally low; however, significant exposure can lead to symptoms like CNS depression.

- Reproductive Toxicity : Limited studies indicate possible effects on male fertility but lack conclusive evidence .

- Carcinogenic Potential : Current assessments suggest inadequate evidence for carcinogenicity based on available animal studies .

Environmental Impact

This compound is noted for its rapid degradation in the environment, minimizing long-term ecological impacts. Its behavior in various environmental conditions suggests a low priority for further regulatory scrutiny regarding environmental persistence .

類似化合物との比較

Comparison with Similar Compounds

Structural Isomers: 2-Isopropoxy-1-propanol

- Molecular Formula: C₆H₁₄O₂ (identical to 1-isopropoxy-2-propanol).

- Regioselectivity : Synthesized alongside the α-isomer, but with lower preference (9–13% yield under LiAlH₄-AlCl₃ catalysis) .

- Applications : Less studied, but shares solvent properties with its isomer.

1-Propoxy-2-propanol (CAS 1569-01-3)

- Molecular Formula : C₆H₁₄O₂.

- Structure : Contains a linear propoxy group instead of isopropoxy.

- Synthesis: Produced via propylene glycol alkylation, often as a mixture with 2-isopropoxy-1-propanol .

- Physical Properties : Similar density (~0.879 g/cm³) but distinct boiling points due to structural differences .

- Applications : Industrial solvent and precursor for surfactants.

1-Ethoxy-2-propanol (CAS 1569-02-4)

- Molecular Formula : C₅H₁₂O₂.

- Structure : Ethoxy group replaces isopropoxy.

- Physical Properties : Lower molecular weight (104.15 g/mol ) and density (0.930 g/cm³ ) .

- Applications : Widely used in coatings, inks, and cleaning agents due to its moderate evaporation rate .

1-Phenoxy-2-propanol (CAS 770-35-4)

- Molecular Formula : C₉H₁₂O₂.

- Structure: Aromatic phenoxy group instead of aliphatic ether.

- Synthesis: Reaction of phenol with propylene oxide .

- Applications : Preservative in cosmetics and pharmaceuticals .

Comparative Data Table

Key Research Findings

Synthesis Efficiency: this compound exhibits superior regioselectivity (up to 91%) compared to its β-isomer, making it more viable for large-scale production .

Thermodynamic Influence: Optimal reaction temperatures for reductive alkylation of 1,2-PD with acetone are 140°C, yielding 58.7% this compound; higher temperatures (>160°C) reduce yields due to equilibrium shifts .

Catalyst Reusability : Bifunctional catalysts maintain >90% regioselectivity over multiple cycles, enhancing cost-effectiveness .

Environmental Impact: Bio-based synthesis routes (e.g., from glycerol) position this compound as a sustainable alternative to petroleum-derived glycol ethers .

Q & A

Q. What are the key physicochemical properties of 1-Isopropoxy-2-propanol critical for experimental design?

Answer: this compound (CAS 3944-36-3) is a glycol ether with the molecular formula C₆H₁₄O₂ and a molecular weight of 118.174 g/mol . Key properties include:

| Property | Value | Source |

|---|---|---|

| Density (20°C) | 0.879 g/cm³ | CRC Handbook |

| Refractive Index (20°C) | 1.407 | CRC Handbook |

| Purity | >93.0% (GC) | Supplier Data |

| Solubility | Miscible with water, ethanol, and ether | NIST |

These properties are essential for solvent selection, reaction kinetics, and formulation stability. Density and refractive index are critical for identifying the compound during synthesis or purification .

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

Answer: this compound is typically synthesized via alkoxylation of propylene oxide with isopropyl alcohol under acidic or basic catalysis. Key steps include:

Catalyst Selection : Use Lewis acids (e.g., BF₃) or alkoxide bases to enhance nucleophilic attack on propylene oxide.

Temperature Control : Maintain 40–60°C to balance reaction rate and byproduct formation.

Purification : Distillation under reduced pressure (e.g., 50–70 mmHg) to isolate the product from unreacted starting materials .

Optimization strategies:

Q. What chromatographic methods are recommended for assessing the purity of this compound?

Answer:

- Gas Chromatography (GC) : Use a polar stationary phase (e.g., PEG-20M) with flame ionization detection. Retention time and peak area comparisons against certified standards (>93.0% purity) are critical .

- HPLC : Employ a C18 column with UV detection (210 nm) for trace impurity analysis.

- Validation : Cross-validate results with NMR (¹H/¹³C) to confirm structural integrity and rule out isomer contamination (e.g., 2-isopropoxy-1-propanol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., IR, NMR) reported for this compound across different studies?

Answer: Discrepancies in IR/NMR data (e.g., missing peaks in NIST spectra ) arise from isomerism or sample contamination. Mitigation strategies:

Complementary Techniques : Combine IR with ¹³C NMR to resolve overlapping signals. For example, the ether oxygen in this compound generates distinct δ 60–70 ppm shifts in ¹³C NMR .

Isomer Identification : Use 2D-COSY NMR to differentiate between 1-isopropoxy and 2-isopropoxy isomers .

Reference Standards : Compare experimental data with high-purity commercial samples (>93.0% GC) to validate spectral assignments .

Q. What strategies are effective in evaluating the chemical stability of this compound under varying experimental conditions?

Answer: Design stability studies using:

- Temperature Stress : Store samples at 25°C, 40°C, and 60°C for 30 days. Monitor degradation via GC-MS for byproducts like propylene glycol or isopropyl alcohol .

- pH Variation : Expose the compound to buffered solutions (pH 2–12) and analyze hydrolysis products using HPLC-UV .

- Light Exposure : Conduct photostability tests under UV light (ICH Q1B guidelines) to assess oxidative degradation .

Q. How does the structural isomerism in this compound influence its reactivity and application in organic synthesis?

Answer: The presence of 2-isopropoxy-1-propanol (a structural isomer) impacts:

- Reactivity : The primary hydroxyl group in this compound is more nucleophilic, favoring esterification or etherification reactions.

- Solvent Properties : Isomer ratios affect polarity and boiling points, influencing extraction efficiency or reaction temperatures .

- Analytical Challenges : Isomer co-elution in GC requires advanced separation techniques (e.g., chiral columns) .

Q. What advanced computational modeling approaches can predict the solvation behavior of this compound in mixed solvent systems?

Answer:

- Molecular Dynamics (MD) Simulations : Model hydrogen-bonding interactions with water/ethanol using software like GROMACS. Parameters include dielectric constant (ε = 7.5) and density (0.879 g/cm³) .

- COSMO-RS : Predict activity coefficients in solvent blends (e.g., water/THF) to optimize reaction media.

- Validation : Compare simulated data with experimental solubility parameters from NIST .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。